molecular formula C12H14F3N B2678104 N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline CAS No. 887590-49-0

N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline

Cat. No.: B2678104
CAS No.: 887590-49-0
M. Wt: 229.246
InChI Key: QPUBZDKUKHPGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.246. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, forming C–N bonds, utilize aniline derivatives extensively to synthesize heterocycles, medicinally relevant compounds, natural products, and organic materials. This process benefits from the development of reliable and versatile catalysts, making it a cornerstone in both basic and applied chemical research (Ruiz-Castillo & Buchwald, 2016).

Deallylation of Allyl Ethers

The efficient catalysis of deallylation of allyl ethers in aniline to produce alcohols under mild conditions showcases the use of specific palladium catalysts. This reaction maintains a variety of functional groups, demonstrating the chemical's role in selective synthesis processes (Murakami, Minami, & Ozawa, 2004).

Corrosion Inhibition

Aniline derivatives have been studied for their effectiveness as corrosion inhibitors on steel surfaces, highlighting their potential in materials science and engineering applications. These compounds demonstrate efficient inhibition actions, increasing with concentration and adhering to Langmuir’s isotherm (Daoud et al., 2014).

Direct Conversion of Allylic Alcohols

The catalytic activity of certain complexes in the direct conversion of allylic alcohols, without the need for activating agents, to produce monoallylated anilines efficiently showcases the versatility of aniline derivatives in facilitating organic transformations (Ozawa et al., 2002).

Anodic N-N Bond Formation

The electrochemical synthesis of compounds through N-N bond formation using aniline derivatives offers a safe and sustainable approach to accessing medicinally relevant structures. This methodology, supported by insights from cyclovoltammetric and synthetic studies, underlines the importance of aniline derivatives in electrochemical reactions (Gieshoff et al., 2017).

Visible-Light-Induced Catalytic Reactions

Visible-light-induced, iridium-catalyzed reactions of aniline derivatives with cyclic α,β-unsaturated carbonyl compounds illustrate the utility of these compounds in photochemical processes, leading to the formation of valuable fluorine-containing molecules and heterocyclic compounds (Lenhart & Bach, 2014).

Properties

IUPAC Name

N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-5-2-6-11(7-10)16-8-9-3-1-4-9/h2,5-7,9,16H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDOUGUGIVBSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700306
Record name N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-49-0
Record name N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.